molecular formula C8H8N2O B8095451 Pyrrolo[1,2-b]pyridazin-6-ylmethanol

Pyrrolo[1,2-b]pyridazin-6-ylmethanol

Cat. No.: B8095451
M. Wt: 148.16 g/mol
InChI Key: SWZZBBBXBXYGQT-UHFFFAOYSA-N
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Description

Pyrrolo[1,2-b]pyridazin-6-ylmethanol: is a chemical compound belonging to the class of heterocyclic organic compounds It features a pyrrolo[1,2-b]pyridazine core structure with a methanol group attached to the 6th position

Synthetic Routes and Reaction Conditions:

  • Cycloaddition Reaction: One common synthetic route involves a 3+2 cycloaddition reaction between mesoionic oxazolo-pyridazinones and methyl/ethyl propiolate[_{{{CITATION{{{1{Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2 ...](https://www.mdpi.com/1422-0067/24/14/11642). The mesoionic compounds are generated in situ by the action of acetic anhydride on 3(2H)pyridazinone acids obtained from corresponding esters by alkaline hydrolysis followed by acidification[{{{CITATION{{{_1{Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo1,2 ....

  • Industrial Production Methods: The industrial production of this compound typically involves optimizing these synthetic routes to achieve higher yields and purity. Advanced techniques such as continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.

  • Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

  • Substitution: Substitution reactions at various positions on the pyrrolo[1,2-b]pyridazine core can lead to a variety of derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include chromium(VI) oxide, potassium permanganate, and Dess-Martin periodinane.

  • Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution pattern.

Major Products Formed:

  • Oxidation Products: Aldehydes, carboxylic acids.

  • Reduction Products: Amines.

  • Substitution Products: Various substituted pyrrolo[1,2-b]pyridazine derivatives.

Scientific Research Applications

Chemistry: Pyrrolo[1,2-b]pyridazin-6-ylmethanol is used as a building block in organic synthesis, particularly in the construction of complex heterocyclic compounds. Biology: The compound has shown potential as a bioactive molecule in biological studies, with applications in drug discovery and development. Medicine: Research has explored its use in medicinal chemistry, particularly in the design of new therapeutic agents targeting various diseases. Industry: Its unique chemical properties make it valuable in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which Pyrrolo[1,2-b]pyridazin-6-ylmethanol exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

  • Pyrrolo[1,2-a]pyrazine: Another heterocyclic compound with antibacterial properties.

  • Pyrrolo[2,3-b]pyridine: A structurally related compound with applications in organic synthesis and medicinal chemistry.

Uniqueness: Pyrrolo[1,2-b]pyridazin-6-ylmethanol stands out due to its specific structural features and the resulting chemical reactivity, which can be leveraged in various scientific and industrial applications.

Properties

IUPAC Name

pyrrolo[1,2-b]pyridazin-6-ylmethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c11-6-7-4-8-2-1-3-9-10(8)5-7/h1-5,11H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWZZBBBXBXYGQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=CN2N=C1)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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